molecular formula C5H14Cl2N2 B175976 (R)-Pyrrolidin-2-ylmethanamine dihydrochloride CAS No. 119020-04-1

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Cat. No.: B175976
CAS No.: 119020-04-1
M. Wt: 173.08 g/mol
InChI Key: QZRLFKCODRAOAY-ZJIMSODOSA-N
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Description

®-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s structure features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-2-ylmethanamine dihydrochloride typically involves the reduction of corresponding oximes or nitriles. One common method includes the reduction of oxime using hydrogenation in methanolic hydrogen chloride with palladium on carbon as a catalyst . Another approach involves the reductive amination of pyrrolidine-2-carbaldehyde with ammonia or primary amines under hydrogenation conditions.

Industrial Production Methods: Industrial production of ®-Pyrrolidin-2-ylmethanamine dihydrochloride often employs high-throughput methods to ensure efficiency and scalability. These methods may include continuous flow hydrogenation processes and the use of robust catalytic systems to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: ®-Pyrrolidin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Amides and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated derivatives and other substituted amines.

Scientific Research Applications

®-Pyrrolidin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission .

Comparison with Similar Compounds

  • ®-2-(Aminomethyl)pyrrolidine dihydrochloride
  • ®-(+)-1,2-Diaminopropane dihydrochloride
  • Pyrrolidine derivatives

Comparison: ®-Pyrrolidin-2-ylmethanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct biological activity and chemical reactivity. Compared to other similar compounds, it offers enhanced binding affinity and selectivity for certain molecular targets, making it valuable in drug discovery and development .

Biological Activity

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives, characterized by its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.

  • Chemical Formula : C₅H₁₄Cl₂N₂
  • Molecular Weight : 173.08 g/mol
  • CAS Number : 119020-04-1

The compound features a pyrrolidine ring substituted with an amino group at the second carbon and a methanamine group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may interact with various neurotransmitter systems, notably dopaminergic and serotonergic pathways. These interactions suggest potential applications in treating neurological disorders. Additionally, it has been identified as a key intermediate in the synthesis of potential antitumor agents, such as Miboplatin, highlighting its relevance in cancer research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor Activity Intermediate in Miboplatin synthesis; potential for developing antitumor agents.
Neurotransmitter Modulation Possible influence on dopaminergic and serotonergic systems; implications for mood regulation.
Cytotoxicity Exhibited cytotoxic effects against various cancer cell lines; further studies needed.

Case Studies and Research Findings

  • Antitumor Potential :
    • In preclinical studies, derivatives of this compound have shown promising activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). These studies indicate that compounds derived from this structure can induce apoptosis in a dose-dependent manner, suggesting a mechanism for their cytotoxic effects .
  • Neuropharmacological Effects :
    • Investigations into the modulation of neurotransmitter systems have indicated that this compound may enhance dopaminergic signaling, which could have therapeutic implications for mood disorders and cognitive function enhancement .
  • Mechanisms of Action :
    • The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, preliminary data suggest interactions with specific receptors involved in neurotransmission and cellular apoptosis pathways .

Table 2: Comparative Analysis of Related Compounds

Compound NameCAS NumberNotable Characteristics
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride103382-84-9Enantiomer of (R)-Pyrrolidin-2-ylmethanamine
2-(Aminomethyl)pyrrolidine dihydrochloride6149-92-4Similar structure; used in similar applications
N-Methylpiperidin-3-amine hydrochloride127294-76-2Different piperidine structure; used in syntheses

Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLFKCODRAOAY-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523584
Record name 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119020-04-1
Record name 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119020-04-1
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